1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione
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Overview
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione is an organic compound that features a benzodioxole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of 1,3-benzodioxole with a chlorophenyl ketone in the presence of a base to form the desired product. Reaction conditions such as temperature, solvent, and reaction time would need to be optimized for maximum yield.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction routes but with optimized conditions for scalability. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)ethanone: Similar structure but with a different functional group.
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)propane-1,3-dione: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
87724-00-3 |
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Molecular Formula |
C16H11ClO4 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H11ClO4/c17-12-4-1-10(2-5-12)13(18)8-14(19)11-3-6-15-16(7-11)21-9-20-15/h1-7H,8-9H2 |
InChI Key |
NVUQYWKTXJUQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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